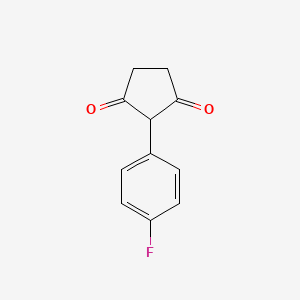
2-(4-Fluorophenyl)-1,3-cyclopentanedione
Cat. No. B8315293
M. Wt: 192.19 g/mol
InChI Key: SJGHVIQNVFDCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07196113B2
Procedure details


The title compound was also prepared as follows. To a 100 L flask was charged sequentially 113.3 g (0.50 mol) of Pd(OAc)2, 331.4 g (1.11 mol) of 2-(di-t-butylphosphino)biphenyl, 2.476 kg (25.24 mol) of 1,3-cyclopentanedione, and 10.72 kg (50.5 mol) of powdered K3PO4. The resulting mixture was degassed (3×) by vacuum/N2 back fills. The vessel was then charged with 26 L of 1,4-dioxane and 4.28 kg (32.78 mol) of 1-chloro-4-fluorbenzene and the vessel degassed (3×) with vacuum/N2 back fills. The resulting slurry was heated to reflux for 12 h, cooled to rt, and water (23 L) was added. The vessel was rinsed with an additional 6 L of water and the reaction mixture further diluted with an additional 46 L of water. To the homogeneous solution was added 9 L of conc. HCl to adjust the pH to 1 and the solution aged for 2.5 h. The slurry was then filtered and the cake washed with 17 L of water and 17 L of toluene. The solid was then dried at 60° C. for 48 h, providing 2-(4-fluoro -phenyl)-1,3-cyclopentanedione as a light tan solid.


Name
K3PO4
Quantity
10.72 kg
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
C(P(C(C)(C)C)C1C=CC=CC=1C1C=CC=CC=1)(C)(C)C.[C:22]1(=[O:28])[CH2:26][CH2:25][C:24](=[O:27])[CH2:23]1.[O-]P([O-])([O-])=O.[K+].[K+].[K+].Cl[C:38]1[CH:43]=[CH:42][C:41]([F:44])=[CH:40][CH:39]=1>CC([O-])=O.CC([O-])=O.[Pd+2].O1CCOCC1>[F:44][C:41]1[CH:42]=[CH:43][C:38]([CH:23]2[C:24](=[O:27])[CH2:25][CH2:26][C:22]2=[O:28])=[CH:39][CH:40]=1 |f:2.3.4.5,7.8.9|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
331.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)P(C1=C(C=CC=C1)C1=CC=CC=C1)C(C)(C)C
|
|
Name
|
|
|
Quantity
|
2.476 kg
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC(CC1)=O)=O
|
|
Name
|
K3PO4
|
|
Quantity
|
10.72 kg
|
|
Type
|
reactant
|
|
Smiles
|
[O-]P(=O)([O-])[O-].[K+].[K+].[K+]
|
|
Name
|
|
|
Quantity
|
113.3 g
|
|
Type
|
catalyst
|
|
Smiles
|
CC(=O)[O-].CC(=O)[O-].[Pd+2]
|
Step Two
|
Name
|
|
|
Quantity
|
4.28 kg
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=CC=C(C=C1)F
|
|
Name
|
|
|
Quantity
|
26 L
|
|
Type
|
solvent
|
|
Smiles
|
O1CCOCC1
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was degassed (3×) by vacuum/N2
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the vessel degassed (3×) with vacuum/N2
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The resulting slurry was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux for 12 h
|
|
Duration
|
12 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
water (23 L) was added
|
WASH
|
Type
|
WASH
|
|
Details
|
The vessel was rinsed with an additional 6 L of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
the reaction mixture further diluted with an additional 46 L of water
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To the homogeneous solution was added 9 L of conc. HCl
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The slurry was then filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
the cake washed with 17 L of water and 17 L of toluene
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solid was then dried at 60° C. for 48 h
|
|
Duration
|
48 h
|
Outcomes


Product
Details
Reaction Time |
2.5 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
FC1=CC=C(C=C1)C1C(CCC1=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
